

An In-depth Technical Guide to the Structural and Chemical Properties of Ethionamide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of **Ethionamide**, a critical second-line antitubercular agent. The information is curated for professionals in research, science, and drug development to support further investigation and application of this molecule.

Chemical Identity and Structural Formula

Ethionamide is a derivative of isonicotinic acid and is structurally related to isoniazid.[1] It is a yellow crystalline, nonhygroscopic compound with a faint to moderate sulfide odor.[2][3][4][5]

Table 1: Chemical Identifiers of Ethionamide



Identifier	Value
IUPAC Name	2-ethylpyridine-4-carbothioamide
CAS Number	536-33-4
Chemical Formula	C ₈ H ₁₀ N ₂ S
Molecular Weight	166.24 g/mol
SMILES	CCC1=NC=CC(=C1)C(=S)N
InChI	InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)
InChlKey	AEOCXXJPGCBFJA-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **Ethionamide** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Data for Ethionamide

Property	Value
Melting Point	164-166 °C (327-331 °F) with decomposition
Boiling Point	167 °C at 1 mmHg
Water Solubility	0.84 g/L; Practically insoluble
Solubility in Organic Solvents	Soluble in methanol, ethanol, hot acetone, dichloroethane, and pyridine. Sparingly soluble in ether. Soluble in DMSO (≥7.65 mg/mL).
pKa (Strongest Basic)	5
logP (Octanol/Water)	1.88
Appearance	Yellow crystals or canary yellow powder



Spectral Data

Spectral analysis is fundamental for the identification and characterization of **Ethionamide**.

Table 3: Spectral Data for Ethionamide

Spectroscopic Technique	Data
UV-Vis (in Ethanol)	λmax: 290 nm
Infrared (IR)	Specific IR peak data is not readily available in the provided search results.
Nuclear Magnetic Resonance (NMR)	Detailed ¹ H and ¹³ C NMR spectral data are not readily available in the provided search results.
Mass Spectrometry (MS)	Detailed mass spectrometry data is not readily available in the provided search results.

Mechanism of Action: Bioactivation Pathway

Ethionamide is a prodrug that requires activation within Mycobacterium tuberculosis to exert its therapeutic effect. The activation is mediated by the bacterial enzyme EthA, a monooxygenase. The active form of **Ethionamide** subsequently inhibits the enzyme InhA, which is essential for mycolic acid synthesis, a critical component of the mycobacterial cell wall. Disruption of mycolic acid synthesis weakens the cell wall, leading to bacterial cell death.



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Caption: Bioactivation pathway of **Ethionamide** in Mycobacterium tuberculosis.



Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid compound like **Ethionamide**.

The melting point of a solid is a key indicator of its purity.

Protocol: Capillary Method

- Sample Preparation: A small amount of the dry, powdered Ethionamide is packed into a capillary tube, sealed at one end, to a height of about 3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil. The capillary is positioned adjacent to a thermometer.
- Heating: The apparatus is heated slowly and steadily.
- Observation: The temperature at which the solid first begins to melt and the temperature at which the solid is completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

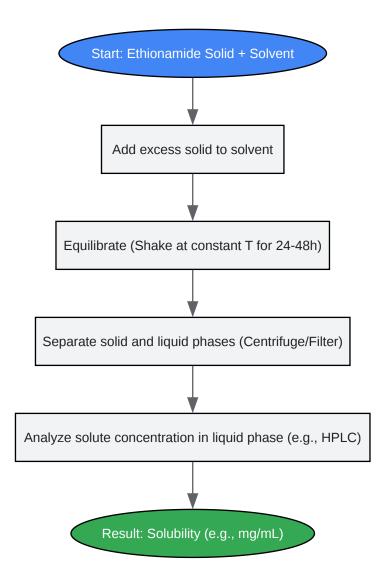
Solubility is determined to understand the dissolution characteristics of a drug, which influences its absorption and bioavailability.

Protocol: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of Ethionamide is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- Quantification: The concentration of Ethionamide in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or



UV-Vis spectroscopy, against a standard calibration curve.



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Caption: Generalized workflow for determining the solubility of **Ethionamide**.

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Protocol: Sample Preparation for Solution-State NMR

• Sample Weighing: Accurately weigh approximately 5-25 mg of **Ethionamide** for a ¹H NMR spectrum or 50-100 mg for a ¹³C NMR spectrum.



- Solvent Selection: Choose a suitable deuterated solvent in which Ethionamide is soluble (e.g., DMSO-d₆, CDCl₃).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can be used to aid dissolution.
- Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, high-quality 5 mm
 NMR tube. Ensure there are no solid particles.
- Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for chemical shift referencing.
- Running the Experiment: The prepared sample is placed in the NMR spectrometer. The
 experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic
 field to optimize homogeneity, tuning the probe, and acquiring the spectral data.

This guide provides a foundational understanding of the structural and chemical properties of **Ethionamide**, essential for its application in tuberculosis treatment and for guiding future research and development efforts.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural and Chemical Properties of Ethionamide]. BenchChem, [2025]. [Online PDF]. Available at:



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